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Cat. No.: S520405

The following data compares the binding affinities (Kd) and free energy changes (AG®°) of balanel and its
fluorinated analogues for PKA and PKCe.

Table 1: Experimental Binding Data for Balanol Analogues [1]

PKA

Azepane Ring PKCe PKA AG® PKCe AG®
Analogue Name o Kd

Substitution ("M) Kd (nM) (kcal-mol—?) (kcal-mol—?)
(-)-Balanol (1) None 59+ 0.73 £ -11.30 £ 0.05 -12.54 £ 0.05

0.5 0.06

(6S)-F analogue C6(S) 79+ 19+8 -11.12 £ 0.03 -10.60 £ 0.21
(1a) monofluorination 0.5
(5S)-F analogue  C5(S) 6.4 + 04+ -11.25+0.01 -12.90 + 0.03
(1c) monofluorination 0.1 0.02
(6R,S)-diF C6 disubstitution 9.2+ 110+19 -11.03+0.05 -9.55 + 0.09
analogue (1d) (R,S) 0.8
(5S)-(6R,S)-triF C5(S), C6 43+4 38+9.5 -10.11+0.05 -10.19+0.14

analogue (1e) disubstitution

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s520405?utm_src=pdf-body
https://www.smolecule.com/products/s520405?utm_src=pdf-interest
https://www.smolecule.com/products/s520405?utm_src=pdf-body
https://www.smolecule.com/products/s520405?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5751415/
https://www.smolecule.com/products/s520405?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Key Findings from the Data: [2] [3]

e Superior PKCe Binding: The (5S)-F analogue (1c) is the most promising compound. It exhibits the
strongest binding affinity for PKCe (lowest Kd and AG°®) while maintaining affinity for PKA similar to

the original balanol.

e Selectivity for PKCe: Analogue 1c shows a marked selectivity for PKCe over PKA, with a Kd value

for PKCe that is 16 times lower than its Kd for PKA.

o Stereospecific Effect: Fluorination at different positions on the azepane ring has distinct outcomes.
For instance, the (6S)-F analogue (1a) binds much more weakly to PKCe than the (5S)-F analogue
(1c), highlighting that the effect of fluorine is highly dependent on its specific location.

Detailed Experimental Protocols

The data presented is derived from integrated computational and experimental approaches.

Table 2: Key Experimental and Computational Methods [2] [4] [3]

Method Category Specific Technique

Application in Balanol Studies

Experimental Competitive binding experiments
Binding Assay using radiolabeled ligands [4]
Computational Homology Modelling (using
Structure MODELLER) [2] [3]

Preparation

Computational Molecular Dynamics (MD)
Simulation Simulations [2] [3] [5]
Computational MM/GBSA (Molecular
Energy Analysis Mechanics/Generalized Born

Surface Area) [2]

Measured dissociation constants (Kd) by
competing balanol analogues with a known
radioligand for the ATP-binding site of the
kinases.

Built 3D models of human PKC isozymes
based on crystal structures of related
kinases (e.g., PKA, PDB: 1BX®6).

Simulated the physical movements of
balanol analogues within the kinase ATP-
binding site in an agueous environment to
study stability and interactions over time.

Calculated the theoretical binding free
energy (AG) from MD simulation trajectories
to compare with experimental data.
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Method Category Specific Technique

Computational pK~a~ prediction (using Marvin
Charge State Suite) [2]
Analysis

Application in Balanol Studies

Determined the protonation and charge
states of ionizable groups on balanol
analogues at physiological pH (7.4) for
accurate simulations.

The workflow below illustrates how these methods are integrated to study balanel analogue binding.
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Experimental Binding Assays Computational Modeling
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Click to download full resolution via product page

Key Insights on the Fluorine Effect

Research reveals that fluorination influences binding through multiple mechanisms:
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e Conformational Control: The C-F bond is highly electronegative and can engage in stereoelectronic
interactions, pre-organizing the balanol molecule into a conformation that better fits the PKCe ATP-
binding site [3] [6].

¢ Dynamic Synergy: PKCe exhibits unique flexibility in its apo state. The C5(S)-fluorinated analogue
(1c) synergistically stabilizes the kinase's dynamics, leading to optimized interactions with key
residues like the invariant Lys437 [3].

e Charge State Modulation: Fluorination can alter the charge distribution of ionizable groups on
balanol. Correct assignment of these charge states is critical for accurate prediction of binding
affinity, as it affects electrostatic interactions with the enzyme [2].

¢ Single Residue Determinant: A single disparate residue in the ribose subsite (Thr184 in PKA vs.
Ala549 in PKCeg) is a crucial determinant for the different binding responses of these kinases to
fluorination [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Exploration of charge states of balanol analogues acting as ... [pmc.ncbi.nim.nih.gov]

2. Exploration of charge states of balanol analogues acting as ...

[bmcbioinformatics.biomedcentral.com]

3. Diverse dynamics features of novel protein kinase C (PKC ...

[bmcbioinformatics.biomedcentral.com]

4. Influence of Selective Fluorination on the Biological Activity ... [pmc.ncbi.nlm.nih.gov]

5. Molecular Dynamics Pinpoint the Global Fluorine Effect in ... [pubmed.ncbi.nim.nih.gov]
6. Origami with small molecules: exploiting the C—F bond as a ... [beilstein-journals.org]

To cite this document: Smolecule. [Quantitative Binding Affinity of Balanol Analogues]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b520405#balanol-

fluorinated-analogues-binding-affinity]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s520405?utm_src=pdf-body
https://bmcbioinformatics.biomedcentral.com/articles/10.1186/s12859-018-2373-1
https://www.beilstein-journals.org/bjoc/articles/21/54
https://bmcbioinformatics.biomedcentral.com/articles/10.1186/s12859-018-2373-1
https://www.smolecule.com/products/s520405?utm_src=pdf-body
https://bmcbioinformatics.biomedcentral.com/articles/10.1186/s12859-017-1955-7
https://pubmed.ncbi.nlm.nih.gov/29341608/
https://www.smolecule.com/products/s520405?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5751415/
https://bmcbioinformatics.biomedcentral.com/articles/10.1186/s12859-017-1955-7
https://bmcbioinformatics.biomedcentral.com/articles/10.1186/s12859-017-1955-7
https://bmcbioinformatics.biomedcentral.com/articles/10.1186/s12859-018-2373-1
https://bmcbioinformatics.biomedcentral.com/articles/10.1186/s12859-018-2373-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC2645917/
https://pubmed.ncbi.nlm.nih.gov/29341608/
https://www.beilstein-journals.org/bjoc/articles/21/54
https://www.smolecule.com/products/b520405#balanol-fluorinated-analogues-binding-affinity
https://www.smolecule.com/products/b520405#balanol-fluorinated-analogues-binding-affinity
https://www.smolecule.com/products/b520405#balanol-fluorinated-analogues-binding-affinity
https://www.smolecule.com/products/s520405?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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